The Chemical Structure, Reactivity, and Application of 1-Butyl-2-vinylazetidine: An In-Depth Technical Guide
The Chemical Structure, Reactivity, and Application of 1-Butyl-2-vinylazetidine: An In-Depth Technical Guide
As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently encounter the challenge of synthesizing medium-sized (6- to 8-membered) nitrogen-containing rings. These scaffolds are highly privileged in pharmacology but are notoriously difficult to construct with high regioselectivity and atom economy.
1-Butyl-2-vinylazetidine (CAS: 359818-96-5) has emerged as a highly versatile, strain-driven building block that solves many of these synthetic bottlenecks. By leveraging the inherent ring strain of the four-membered azetidine ring coupled with the electronic activation of an adjacent vinyl group, this molecule can act as either a 4-atom or a 6-atom synthon in cycloaddition reactions.
This whitepaper provides an authoritative, field-proven guide to the structural properties, divergent mechanistic pathways, and validated experimental protocols for utilizing 1-butyl-2-vinylazetidine in advanced synthetic workflows.
Physicochemical Properties & Structural Dynamics
The reactivity of 1-butyl-2-vinylazetidine is fundamentally dictated by its structure. The azetidine ring inherently possesses significant angle strain (approximately 107 kJ/mol). When a vinyl group is positioned at the C2 carbon, it creates a unique
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 1-Butyl-2-vinylazetidine |
| CAS Number | 359818-96-5 |
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| LogP (Octanol/Water) | ~2.30 |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom) |
| Structural Features | Highly strained 4-membered heterocycle, N-alkylated, C2-vinylic |
Mechanistic Pathways in Ring Expansion
The true utility of 1-butyl-2-vinylazetidine lies in its divergent reactivity profiles. Depending on the catalytic environment and the electronic nature of the coupling partner (heterocumulene), the molecule undergoes two distinct mechanistic pathways:
Path A: Palladium-Catalyzed [4+2] Cycloaddition
When reacted with standard isocyanates (e.g., phenyl isocyanate) in the presence of a Palladium(0) catalyst, the vinyl group undergoes oxidative addition. As demonstrated by Alper and colleagues (), this cleaves the strained C-N bond to form a zwitterionic
Path B: Catalyst-Free [6+2] Cycloaddition
If the coupling partner is a highly electron-deficient isocyanate (e.g., tosyl isocyanate), the reaction proceeds without a catalyst. As detailed by Koya et al. (), the strong electrophilicity of the isocyanate lowers the LUMO energy, enabling direct nucleophilic attack by the sterically hindered azetidine nitrogen. The resulting intermediate undergoes an intramolecular
Divergent mechanistic pathways of 1-butyl-2-vinylazetidine ring expansion.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. I have explicitly outlined the causality behind each experimental choice so that researchers can adapt these parameters for custom derivatives.
Protocol 1: Pd-Catalyzed Synthesis of Tetrahydropyrimidin-2-ones
Objective: Synthesize a 6-membered nitrogen heterocycle via [4+2] atom-economical insertion.
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Catalyst Activation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve 5 mol%
and 20 mol% Triphenylphosphine ( ) in anhydrous Tetrahydrofuran (THF). Stir for 15 minutes at room temperature.-
Causality:
is reduced in situ by to generate the active Pd(0) species. A monodentate ligand like is strictly chosen over bidentate ligands (e.g., dppe) to ensure the -allylpalladium intermediate remains flexible enough to undergo necessary stereochemical isomerization.
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Substrate Addition: Introduce 1.0 equivalent of 1-butyl-2-vinylazetidine to the active catalyst solution.
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Heterocumulene Insertion: Slowly add 1.1 equivalents of phenyl isocyanate dropwise over 10 minutes.
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Causality: Dropwise addition ensures the isocyanate concentration remains low relative to the azetidine, preventing the highly common side-reaction of isocyanate trimerization (isocyanurate formation).
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Reaction Maturation: Stir the mixture at strictly room temperature (20-25 °C) for 2 to 4 hours.
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Causality: Elevated temperatures (>50 °C) will degrade the catalyst and promote oligomerization. The strain of the azetidine ring provides sufficient energy to drive the reaction at ambient conditions.
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Self-Validation & Workup: Monitor the reaction via Thin-Layer Chromatography (TLC). The successful progression is validated by the disappearance of the starting amine spot (visualized via ninhydrin) and the emergence of a highly polar, UV-active spot corresponding to the urea-based product. Concentrate under reduced pressure and purify via silica gel flash chromatography.
Protocol 2: Catalyst-Free Synthesis of Eight-Membered Cyclic Ureas
Objective: Synthesize an 8-membered cyclic urea via [6+2] cycloaddition.
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Preparation: Dissolve 1.0 equivalent of 1-butyl-2-vinylazetidine in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.
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Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1.0 equivalent of Tosyl isocyanate (TsNCO) dropwise.
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Causality: TsNCO is exceptionally electrophilic. The electron-withdrawing tosyl group lowers the activation barrier, allowing direct nucleophilic attack by the azetidine nitrogen without transition metal activation. The ice bath mitigates the exothermic nature of this direct attack.
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Ring Expansion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.
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Self-Validation & Workup: The reaction is self-validating through Infrared (IR) Spectroscopy. Aliquot a micro-sample and run an FTIR scan; the complete disappearance of the distinct, intense isocyanate
stretch at ~2270 cm⁻¹ and the appearance of a cyclic urea stretch at ~1650-1680 cm⁻¹ confirms complete conversion. Evaporate the DCM and purify the resulting azocine derivative via recrystallization.
Comparative Reaction Outcomes
The table below summarizes the expected outcomes and yields based on the heterocumulene coupling partner, providing a predictive matrix for drug development professionals designing novel scaffolds.
| Substrate | Reagent (Heterocumulene) | Catalyst / Conditions | Primary Product Scaffold | Ring Size | Approx. Yield |
| 1-Butyl-2-vinylazetidine | Phenyl isocyanate (PhNCO) | 5 mol% | Tetrahydropyrimidin-2-one | 6-Membered | 85 - 95% |
| 1-Butyl-2-vinylazetidine | Tosyl isocyanate (TsNCO) | Catalyst-Free, DCM, RT | Cyclic Urea (Azocine deriv.) | 8-Membered | 44 - 60% |
| 1-Butyl-2-vinylazetidine | Phenyl isothiocyanate | 5 mol% | Thiazinanimine / Pyrimidinethione | 6-Membered | Moderate (~50%) |
Conclusion
1-Butyl-2-vinylazetidine is far more than a simple heterocyclic building block; it is a programmable synthon. By understanding the causality between catalyst selection and the electronic properties of the coupling partner, researchers can dictate whether the molecule undergoes a[4+2] or [6+2] expansion. This level of control is invaluable in modern drug discovery, where accessing novel, sterically complex 6- and 8-membered nitrogenous scaffolds can be the difference between a failed assay and a lead compound.
References
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Mild Pd(OAc)2/PPh3 Catalyzed Cyclization Reactions of 2-Vinylazetidines with Heterocumulenes: An Atom-Economy Synthesis of Tetrahydropyrimidinone, Tetrahydropyrimidinimine, and Thiazinanimine Analogs. Gyro A. Inman, David C. D. Butler, H. Alper. Synlett, 2001(06), 914-919. URL:[Link]
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Selective Synthesis of Eight-Membered Cyclic Ureas by the [6 + 2] Cycloaddition Reaction of 2-Vinylazetidines and Electron-Deficient Isocyanates. Shunsuke Koya, et al. Organic Letters, 11(23), 5430-5433, 2009. URL:[Link]
